3-Hydroxy Agomelatine
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxy Agomelatine involves complex chemical reactions. A novel synthesis approach for agomelatine, which indirectly relates to the production of 3-Hydroxy Agomelatine, includes steps such as borane reduction, semipinacol rearrangement, aldoxime formation, and Ra-Ni hydrogenation/acetylation (Markl & Zlotos, 2011). Another method involves diazotization-iodination, formylation, C–C bond formation by nitroaldol, and N-acetylation starting from 8-aminonaphthalen-2-ol (Kandagatla et al., 2012).
Molecular Structure Analysis
The molecular structure of 3-Hydroxy Agomelatine, like its parent compound agomelatine, is characterized by complex interactions and bonds. Agomelatine forms cocrystals with various coformers, suggesting a versatile molecular structure that can interact with different molecules to improve its solubility and pharmacokinetic profile. The molecular structure also includes significant hydrogen bonding and π-π interactions, contributing to its physical and chemical properties (Yan et al., 2012).
Chemical Reactions and Properties
Agomelatine and by extension, 3-Hydroxy Agomelatine, undergo various chemical reactions, highlighting their reactive nature and chemical properties. The metabolite's formation itself is indicative of agomelatine's metabolic pathway, involving oxidation and hydroxylation processes. Moreover, the interaction of agomelatine with reactive oxygen species to form products like C3HOM, an immediate product of melatonin's interaction with ROS, showcases its potential antioxidative properties (Tan et al., 2014).
Scientific Research Applications
Application 1: Bioequivalence Study
- Summary of the Application : 3-Hydroxy Agomelatine, along with Agomelatine and 7-desmethyl-agomelatine, was used in a bioequivalence study. The study aimed to determine the concentrations of these compounds in human plasma .
- Methods of Application : A LC-MS/MS method was developed for the determination of Agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma. The analytes were separated on a Phenomenex ODS3 column with a mobile phase consisting of methanol and 5mM ammonium formate solution .
- Results or Outcomes : The calibration curves for Agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma were linear over concentration ranges of 0.0457-100ng/mL, 0.1372-300ng/mL, and 0.4572-1000ng/mL, respectively .
Application 2: Pharmacokinetic Study
- Summary of the Application : A semiphysiological population pharmacokinetic model of Agomelatine and its metabolites, including 3-Hydroxy Agomelatine, was developed in a study involving Chinese healthy volunteers .
- Methods of Application : Plasma concentration-time data of Agomelatine and its metabolites were collected from a 4-period, cross-over bioequivalence study. Nonlinear mixed effects modelling was used to characterize the pharmacokinetics and variability of Agomelatine and its metabolites .
- Results or Outcomes : The estimated interindividual variability and interoccasion variability of the intrinsic clearance of Agomelatine were 130.8% and 28.5%, respectively .
3-Hydroxy Agomelatine is a metabolite of Agomelatine, an antidepressant used for the treatment of major depressive disorders . Most of the research involving 3-Hydroxy Agomelatine is related to its role in the metabolism of Agomelatine and its impact on the drug’s pharmacokinetics .
3-Hydroxy Agomelatine is a metabolite of Agomelatine, an antidepressant used for the treatment of major depressive disorders . Most of the research involving 3-Hydroxy Agomelatine is related to its role in the metabolism of Agomelatine and its impact on the drug’s pharmacokinetics .
Safety And Hazards
properties
IUPAC Name |
N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Agomelatine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.